2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyridinylpyridazine sulfanyl moiety and a bulky 2,4,6-trimethylphenyl (mesityl) substituent. Its structure combines a pyridazine ring (a six-membered di-aza heterocycle) with a pyridine ring, linked via a sulfanyl bridge.
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-26-19-8-7-17(23-24-19)16-6-4-5-9-21-16/h4-11H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVANZBUHOCSXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 6-(pyridin-2-yl)pyridazine with a suitable thiol reagent under mild conditions to form the pyridazinyl sulfanyl intermediate.
Acylation Reaction: The intermediate is then reacted with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridazinyl and pyridinyl groups can interact with nucleic acids or other aromatic systems through π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Variations
Pyrimidine-Based Analogues
- N-(2-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI): Structural Differences: Replaces the pyridazine core with a 4,6-diaminopyrimidine ring. Conformational Analysis: The dihedral angle between the pyrimidine and chlorophenyl rings is 67.84°, significantly larger than observed in pyridazine derivatives, suggesting reduced planarity due to steric/electronic effects . Hydrogen Bonding: Features an intramolecular N–H⋯N hydrogen bond, stabilizing a folded conformation. This is absent in the target compound due to differences in substituent positioning.
Thienopyrimidine Derivatives
- 2-[5-(2-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide: Core Modification: Incorporates a thieno[2,3-d]pyrimidine ring, introducing sulfur into the fused heterocycle.
Substituent Effects
Aryl Groups
- Mesityl (2,4,6-Trimethylphenyl) vs. Halophenyl/Methoxyphenyl: Steric Impact: The mesityl group in the target compound creates pronounced steric hindrance, likely reducing solubility in polar solvents compared to smaller substituents like chlorophenyl or methoxyphenyl . Crystal Packing: Bulky substituents may disrupt π-π stacking interactions, as seen in analogues where planar aryl groups (e.g., 4-chlorophenyl) exhibit tighter packing .
Sulfanyl Linker
Crystallographic and Computational Insights
Dihedral Angle Trends
Hydrogen Bonding
- Intramolecular hydrogen bonds (e.g., N–H⋯N) are common in pyrimidine derivatives but absent in the target compound due to the lack of amine donors. This may reduce conformational stability .
Biological Activity
The compound 2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a unique organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The structure features a pyridazinyl ring attached to a pyridinyl group via a sulfanyl linkage, with an acetamide functional group contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the pyridazinyl sulfanyl moiety have shown antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| This compound | TBD | TBD |
Note: Specific MIC values for the compound are yet to be determined.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. The mechanism of action could involve the inhibition of specific signaling pathways related to cell proliferation and apoptosis. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by modulating Bcl-2 family proteins.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes relevant in therapeutic contexts. For instance, similar derivatives have been evaluated for their ability to inhibit human acetylcholinesterase, which is significant in Alzheimer's disease treatment. Virtual screening techniques have identified potential binding sites for these compounds on the enzyme's active site.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyridazine derivatives against common bacterial strains. The results indicated that modifications in the substituents significantly influenced the antibacterial efficacy.
- Anticancer Research : Another investigation focused on a series of sulfanyl-containing compounds and their effects on human cancer cell lines. Results showed that certain derivatives led to reduced viability and increased apoptosis in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
